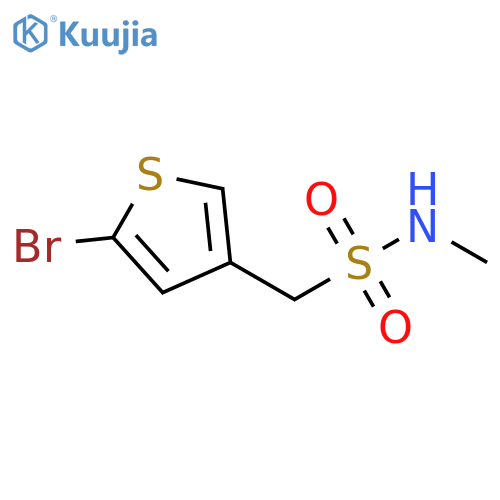

Cas no 2137780-21-1 (3-Thiophenemethanesulfonamide, 5-bromo-N-methyl-)

3-Thiophenemethanesulfonamide, 5-bromo-N-methyl- 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenemethanesulfonamide, 5-bromo-N-methyl-

-

- インチ: 1S/C6H8BrNO2S2/c1-8-12(9,10)4-5-2-6(7)11-3-5/h2-3,8H,4H2,1H3

- InChIKey: CPZLBQHEPOZXFD-UHFFFAOYSA-N

- SMILES: C1SC(Br)=CC=1CS(NC)(=O)=O

3-Thiophenemethanesulfonamide, 5-bromo-N-methyl- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-680677-10.0g |

1-(5-bromothiophen-3-yl)-N-methylmethanesulfonamide |

2137780-21-1 | 10.0g |

$6758.0 | 2023-03-11 | ||

| Enamine | EN300-680677-2.5g |

1-(5-bromothiophen-3-yl)-N-methylmethanesulfonamide |

2137780-21-1 | 2.5g |

$3080.0 | 2023-03-11 | ||

| Enamine | EN300-680677-0.5g |

1-(5-bromothiophen-3-yl)-N-methylmethanesulfonamide |

2137780-21-1 | 0.5g |

$1509.0 | 2023-03-11 | ||

| Enamine | EN300-680677-1.0g |

1-(5-bromothiophen-3-yl)-N-methylmethanesulfonamide |

2137780-21-1 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-680677-5.0g |

1-(5-bromothiophen-3-yl)-N-methylmethanesulfonamide |

2137780-21-1 | 5.0g |

$4557.0 | 2023-03-11 | ||

| Enamine | EN300-680677-0.25g |

1-(5-bromothiophen-3-yl)-N-methylmethanesulfonamide |

2137780-21-1 | 0.25g |

$1447.0 | 2023-03-11 | ||

| Enamine | EN300-680677-0.05g |

1-(5-bromothiophen-3-yl)-N-methylmethanesulfonamide |

2137780-21-1 | 0.05g |

$1320.0 | 2023-03-11 | ||

| Enamine | EN300-680677-0.1g |

1-(5-bromothiophen-3-yl)-N-methylmethanesulfonamide |

2137780-21-1 | 0.1g |

$1384.0 | 2023-03-11 |

3-Thiophenemethanesulfonamide, 5-bromo-N-methyl- 関連文献

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

3-Thiophenemethanesulfonamide, 5-bromo-N-methyl-に関する追加情報

Comprehensive Overview of 3-Thiophenemethanesulfonamide, 5-bromo-N-methyl- (CAS No. 2137780-21-1)

3-Thiophenemethanesulfonamide, 5-bromo-N-methyl- (CAS No. 2137780-21-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This sulfonamide derivative, characterized by its thiophene ring and bromo substitution, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly interested in its unique molecular structure, which combines a sulfonamide functional group with a methylated amine, offering versatile reactivity for synthetic modifications.

The compound's CAS number 2137780-21-1 serves as a critical identifier in chemical databases, ensuring accurate tracking in regulatory and commercial contexts. Its systematic name, 5-bromo-N-methyl-3-thiophenemethanesulfonamide, reflects the precise arrangement of its functional groups, making it a valuable reference for chemists exploring heterocyclic compounds. Recent trends in AI-driven drug discovery have further highlighted the importance of such molecules, as they are often screened for bioactive properties using computational models.

In the context of green chemistry, 3-Thiophenemethanesulfonamide, 5-bromo-N-methyl- is being evaluated for its environmental impact and synthetic efficiency. With growing consumer demand for sustainable pharmaceuticals, researchers are optimizing its synthesis to minimize waste and energy consumption. This aligns with broader industry goals, such as the 12 Principles of Green Chemistry, which emphasize atom economy and safer solvents.

Another area of interest is the compound's potential role in precision medicine. Its bromo moiety allows for further functionalization, enabling the creation of targeted therapies for diseases like cancer and autoimmune disorders. Online searches for "sulfonamide derivatives in drug development" and "thiophene-based bioactive molecules" have surged, reflecting the scientific community's focus on these applications.

From a commercial perspective, CAS 2137780-21-1 is often listed in catalogs of high-purity research chemicals, catering to laboratories specializing in medicinal chemistry. Suppliers frequently highlight its stability and solubility profiles, which are critical for in vitro and in vivo studies. The compound's compatibility with cross-coupling reactions also makes it a favorite among synthetic chemists.

In summary, 3-Thiophenemethanesulfonamide, 5-bromo-N-methyl- represents a promising scaffold in modern chemistry. Its multifaceted applications—from drug design to material innovation—underscore its relevance in both academic and industrial settings. As research continues, this compound is poised to play a pivotal role in advancing small-molecule therapeutics and sustainable chemical processes.

2137780-21-1 (3-Thiophenemethanesulfonamide, 5-bromo-N-methyl-) Related Products

- 2050176-79-7(Trans-Tert-Butyl 3-(((Benzyloxy)Carbonyl)Amino)-4-Hydroxypyrrolidine-1-Carboxylate(WX641019))

- 1565352-50-2(Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-)

- 1806005-41-3(4-Chloro-5-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine)

- 1179928-66-5(1-(Furan-2-yl)-2-(2-methylphenyl)ethan-1-one)

- 1525498-13-8(2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid)

- 2840-61-1(3-Methyl-5-oxo-5-phenylvaleric Acid)

- 1936593-49-5(1-(6-methylpyridin-2-yl)methylcyclopropane-1-carbaldehyde)

- 1261907-58-7(4-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid)

- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)

- 2034445-51-5(4-Methoxy-1-methyl-5-[[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]carbonyl]-2(1H)-pyridinone)